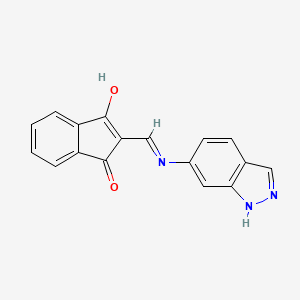

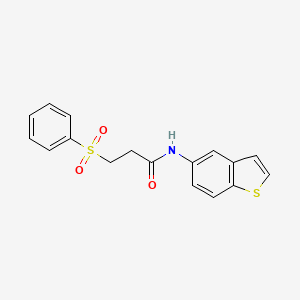

2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

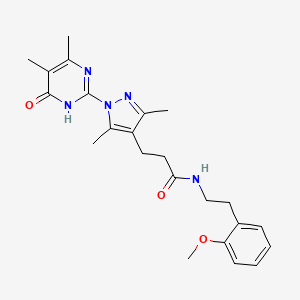

“2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C17H11N3O2 . It has an average mass of 289.288 Da and a monoisotopic mass of 289.085114 Da . The compound is also known by its CAS RN 1023557-54-1 .

Synthesis Analysis

The synthesis of indane-1,3-dione derivatives can be achieved through self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis

The molecular structure of this compound includes 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . It has a molar refractivity of 84.5±0.3 cm3 and a polar surface area of 75 Å2 .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 545.2±50.0 °C at 760 mmHg, and a flash point of 283.5±30.1 °C . It has a molar volume of 181.7±3.0 cm3 and a polarizability of 33.5±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis and structural analysis of derivatives related to "2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione" reveal insights into their chemical behavior and potential for further application. One study demonstrates the stabilization of 2H-Indazole tautomers through intra- and intermolecular hydrogen bonds, offering a basis for understanding the behavior of indazole derivatives in different environments (Sigalov et al., 2019). Another research effort focuses on the synthesis of D-π-A 1,4-dihydropyridine derivatives, showcasing the stimulus-responsive fluorescent properties of these molecules, which include derivatives similar to the compound of interest (Lei et al., 2016). These studies lay the groundwork for exploring the unique chemical properties and applications of indane-1,3-dione derivatives.

Chemical Reactions and Molecular Studies

Further investigations into the chemical reactivity and molecular structure of indane-1,3-dione derivatives reveal diverse applications. A study on the molecular structure and vibrational study of indene derivatives by density functional theory calculations highlights the reactivity and polarity differences between indane-1,3-dione and its derivatives, suggesting avenues for targeted chemical modifications (Prasad et al., 2010). Another notable work involves the synthesis of indane-1,3-dione derivatives, emphasizing their utility in creating novel materials with specific chemical properties (Asiri & Khan, 2011).

Applications in Material Science

The versatility of indane-1,3-dione derivatives extends to material science, where their unique properties are harnessed for various applications. A comprehensive review on indane-1,3-dione outlines its role as a building block in biosensing, bioactivity, bioimaging, electronics, and photopolymerization, demonstrating the compound's broad utility across disciplines (Pigot et al., 2022). This highlights the potential of derivatives like "2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione" in advancing research and development in these areas.

Propiedades

IUPAC Name |

3-hydroxy-2-(1H-indazol-6-yliminomethyl)inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O2/c21-16-12-3-1-2-4-13(12)17(22)14(16)9-18-11-6-5-10-8-19-20-15(10)7-11/h1-9,21H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGISDIXHESMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC4=C(C=C3)C=NN4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1H-Indazol-6-ylamino)methylene)indane-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

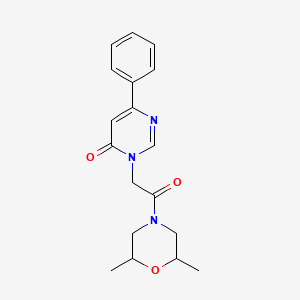

![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)

![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)

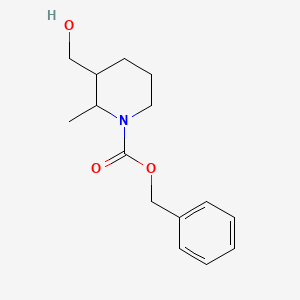

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)

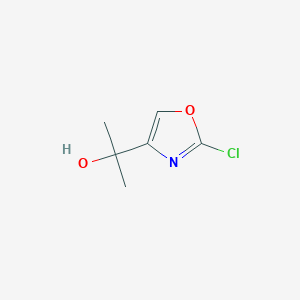

![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)